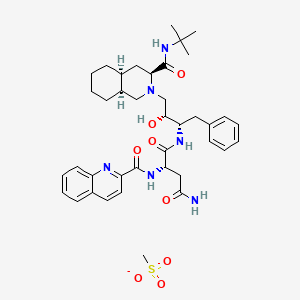
Saquinavir methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le méthanesulfonate de saquinavir est un composé utilisé principalement comme médicament antirétroviral. Il s'agit d'un inhibiteur de protéase efficace contre le virus de l'immunodéficience humaine (VIH). Le méthanesulfonate de saquinavir est souvent utilisé en association avec d'autres agents antirétroviraux pour améliorer son efficacité .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du méthanesulfonate de saquinavir implique plusieurs étapes, à partir des blocs de construction de base. Les étapes clés comprennent la formation de la structure de base, suivie de l'addition de divers groupes fonctionnels. L'étape finale implique la réaction avec l'acide méthanesulfonique pour former le sel de méthanesulfonate .
Méthodes de production industrielle
La production industrielle du méthanesulfonate de saquinavir implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour s'assurer que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le méthanesulfonate de saquinavir subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels sur la molécule.
Réduction : Cette réaction peut être utilisée pour réduire des groupes fonctionnels spécifiques.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction spécifique mais impliquent généralement des températures et des niveaux de pH contrôlés .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut donner des alcools .
Applications de recherche scientifique
Le méthanesulfonate de saquinavir a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans les études sur les inhibiteurs de protéase.
Biologie : Il est utilisé pour étudier les mécanismes de réplication et d'inhibition du VIH.
Médecine : Il est un élément clé dans le traitement antirétroviral des patients atteints du VIH/SIDA.
Industrie : Il est utilisé dans l'industrie pharmaceutique pour la production de médicaments antirétroviraux .
Mécanisme d'action
Le méthanesulfonate de saquinavir exerce ses effets en inhibant l'enzyme protéase du VIH. Cette enzyme est cruciale pour le clivage protéolytique des précurseurs polyprotéiques viraux en protéines fonctionnelles individuelles. En inhibant cette enzyme, le méthanesulfonate de saquinavir empêche la maturation et la réplication du virus, conduisant à la formation de particules virales immatures et non infectieuses .
Applications De Recherche Scientifique
Saquinavir methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of protease inhibitors.
Biology: It is used to study the mechanisms of HIV replication and inhibition.
Medicine: It is a key component in antiretroviral therapy for HIV/AIDS patients.
Industry: It is used in the pharmaceutical industry for the production of antiretroviral drugs .
Mécanisme D'action
Saquinavir methanesulfonate exerts its effects by inhibiting the HIV protease enzyme. This enzyme is crucial for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins. By inhibiting this enzyme, this compound prevents the maturation and replication of the virus, leading to the formation of immature, non-infectious viral particles .
Comparaison Avec Des Composés Similaires
Composés similaires
- Ritonavir
- Lopinavir
- Indinavir
Unicité
Le méthanesulfonate de saquinavir est unique en son affinité de liaison spécifique et son mécanisme d'inhibition. Alors que d'autres inhibiteurs de protéase comme le ritonavir et le lopinavir inhibent également la protéase du VIH, le méthanesulfonate de saquinavir a des propriétés pharmacocinétiques distinctes et une structure moléculaire unique qui contribuent à son efficacité spécifique et à son profil d'effets secondaires .
Propriétés
Formule moléculaire |
C39H53N6O8S- |
|---|---|
Poids moléculaire |
765.9 g/mol |
Nom IUPAC |
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonate |
InChI |
InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/p-1/t26-,27+,30-,31-,32-,33+;/m0./s1 |
Clé InChI |
IRHXGOXEBNJUSN-YOXDLBRISA-M |
SMILES isomérique |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)[O-] |
SMILES canonique |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate](/img/structure/B11819902.png)

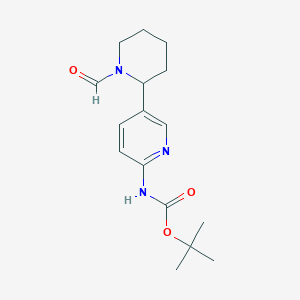
![N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide](/img/structure/B11819915.png)
![bis[(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-yl] oxalate](/img/structure/B11819922.png)
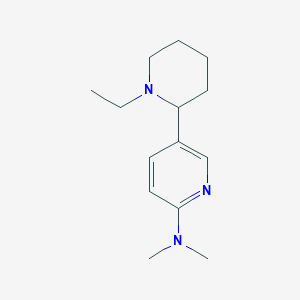
![Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride](/img/structure/B11819934.png)
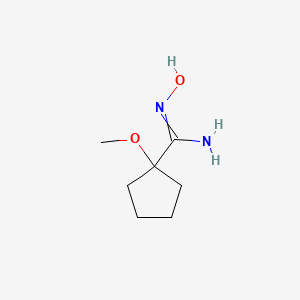

![Bis[3-(methylamino)oxetan-2-yl] oxalate](/img/structure/B11819950.png)
![7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine](/img/structure/B11819953.png)
![(2R)-2-[(4-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B11819957.png)
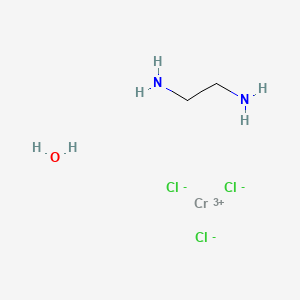
![5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline](/img/structure/B11819969.png)
